2-Oxo-3-(2,3,6-trifluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-(2,3,6-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H5F3O3 It is characterized by the presence of a trifluorophenyl group attached to a propanoic acid backbone, with an oxo group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a trifluorophenylboronic acid with a halogenated propanoic acid derivative in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(2,3,6-trifluorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Oxo-3-(2,3,6-trifluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(2,3,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The oxo group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,3,6-trifluorophenyl)propanoic acid: Similar structure but lacks the oxo group.
2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid: Similar structure with different fluorine substitution pattern.
Uniqueness
2-Oxo-3-(2,3,6-trifluorophenyl)propanoic acid is unique due to the specific positioning of the trifluorophenyl group and the presence of the oxo group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H5F3O3 |
---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
2-oxo-3-(2,3,6-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H5F3O3/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2H,3H2,(H,14,15) |
InChI Key |
LZLNBHIJEYAWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.